molecular formula C23H18ClN3O4S B13808375 N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B13808375
M. Wt: 467.9 g/mol
InChI Key: YBSIHENOECXFKW-UHFFFAOYSA-N
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Description

The compound N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a structurally complex molecule featuring a benzoxazole core, a 3-hydroxyphenyl group linked via a carbamothioyl (-NH-CS-NH-) bridge, and a phenoxyacetamide moiety substituted with chloro and methyl groups.

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C23H18ClN3O4S/c1-13-10-14(24)6-9-19(13)30-12-21(29)27-23(32)25-15-7-8-16(18(28)11-15)22-26-17-4-2-3-5-20(17)31-22/h2-11,28H,12H2,1H3,(H2,25,27,29,32)

InChI Key

YBSIHENOECXFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide typically involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The precipitate is then filtered, washed with cold water, and recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Core Variations

The benzoxazole ring in the target compound distinguishes it from structurally related acetamide derivatives with thiazole, benzothiazole, or triazole cores:

Compound Name Heterocyclic Core Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
Target Compound Benzoxazole 3-Hydroxyphenyl, carbamothioyl, 4-chloro-2-methylphenoxy N/A* Potential hydrogen bonding via -OH and thiourea groups
N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (16) Thiazole 3-Hydroxyphenyl, acetamide 235.0 Synthesized via condensation; LCMS/NMR validated
BZ-IV (Benzothiazole derivative) Benzothiazole 4-Methylpiperazine, acetamide N/A Anticancer activity demonstrated
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide Benzothiazole Trioxo group, 4-hydroxyphenyl 332.33 (C15H12N2O5S) Crystal structure with π-stacking and hydrogen bonding

Notes:

  • Benzoxazole vs.
  • Carbamothioyl vs. Thioether/Sulfonyl : The carbamothioyl (-NH-CS-NH-) group in the target compound offers hydrogen-bonding capabilities, unlike thioether or sulfonyl groups in analogues (e.g., ), which may affect stability and intermolecular interactions .

Substituent Effects on Physicochemical Properties

Substituents such as chloro, methyl, and hydroxyl groups influence lipophilicity, bioavailability, and reactivity:

Compound Name Substituents LogP (Predicted) Synthesis Method Key Analytical Data
Target Compound 4-Chloro-2-methylphenoxy, 3-hydroxyphenyl High* Likely multi-step synthesis (unreported)
N-(4-chlorobenzyl)-2-(N-allylacetamido)acetamide () 4-Chlorobenzyl, allyl 3.8 (calculated) Multicomponent reaction HRMS: m/z 386.1397; IR: 3284 cm⁻¹ (N-H)
N-(1,3-Benzothiazol-2-yl)acetamide () None (simple benzothiazole) 1.5–2.0 Condensation reaction LCMS: [M+H]⁺ = 193.1

Notes:

  • The 4-chloro-2-methylphenoxy group in the target compound likely increases lipophilicity (higher LogP), similar to ’s chlorobenzyl derivative .
  • Hydroxyl groups (e.g., 3-hydroxyphenyl in the target and compound 16) enhance solubility via hydrogen bonding but may reduce metabolic stability .

Crystallographic and Computational Studies

  • Structural Validation : Compounds like ’s benzothiazole derivative were refined using SHELXL, a program widely employed for small-molecule crystallography . The target compound’s structure would likely require similar validation.
  • DFT Studies : compares acetamide derivatives using density functional theory (DFT) to predict electronic properties, a method applicable to the target compound for understanding charge distribution or reactivity .

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